Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate
Description
Methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate (CAS: 870244-28-3) is a heterocyclic compound with the molecular formula C₁₀H₈BrNO₂S and a molecular weight of 286.15 g/mol . Its structure comprises a fused thieno[2,3-c]pyridine core substituted with a bromine atom at position 4, a methyl group at position 3, and a methyl ester at position 2. This compound is primarily utilized as a pharmaceutical intermediate, serving as a precursor in the synthesis of bioactive molecules due to its reactive bromine and ester functionalities .
Properties
IUPAC Name |
methyl 4-bromo-3-methylthieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-5-8-6(11)3-12-4-7(8)15-9(5)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOYGRONALMVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CN=CC(=C12)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-C]pyridine derivatives followed by methylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide (MeI) under controlled temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted thieno[2,3-C]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. It has been investigated for its role in:
- Anticancer Activity : Research has indicated that thieno-pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thieno-pyridine framework can enhance its efficacy against specific types of cancer .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity, making methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate a candidate for further exploration in this area .
Agrochemical Development
The compound's potential extends to agricultural applications. Research indicates that derivatives of thieno-pyridine can act as herbicides or fungicides, providing a pathway for developing new agrochemicals that are both effective and environmentally friendly .
Protein Degradation
Recent studies have highlighted the use of this compound as a building block in the synthesis of protein degraders. These compounds can selectively target and degrade specific proteins within cells, offering new therapeutic strategies for diseases caused by protein misfolding or aggregation .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
A study published in 2020 explored the anticancer properties of various thieno-pyridine derivatives, including this compound. The results showed significant cytotoxic effects against breast and lung cancer cell lines, suggesting that this compound could be developed into an effective anticancer agent .
Case Study 2: Agrochemical Application
In a recent investigation into new herbicides, researchers synthesized several thieno-pyridine derivatives and tested their efficacy against common weeds. This compound exhibited promising results, indicating its potential as a novel herbicide .
Mechanism of Action
The mechanism by which Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and the methyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Position and Reactivity: The bromine atom in this compound (position 4) differs from its positional isomer (position 3 in ), altering its reactivity in cross-coupling reactions. For example, bromine at position 3 facilitates Pd-catalyzed amination (e.g., with 3-chloro-4-fluoroaniline) , while bromine at position 4 may favor nucleophilic substitution.
Ester Group Variations :
- Replacement of the methyl ester with an ethyl ester (as in ) increases lipophilicity, which may enhance membrane permeability in drug candidates.
Ring System Modifications: Substitution of the thieno[2,3-c]pyridine core with pyrrolo[2,3-c]pyridine (e.g., in ) changes electronic properties, with the pyrrolo analogue exhibiting stronger basicity due to the nitrogen-rich environment.
Reactivity in Cross-Coupling Reactions :
- Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate undergoes Buchwald-Hartwig amination with aryl amines to yield bioactive derivatives (e.g., methyl 3-((3-chloro-4-fluorophenyl)amino)thieno[2,3-c]pyridine-2-carboxylate) .
- The target compound’s 4-bromo substituent is less reactive in such reactions compared to 3-bromo analogues due to electronic and steric factors.
Pharmaceutical Relevance :
- This compound’s bromine and ester groups make it a versatile intermediate for synthesizing kinase inhibitors or antiviral agents. In contrast, ethyl pyrrolo[2,3-c]pyridine carboxylates (e.g., ) are directly used in antibacterial studies due to their inherent bioactivity.
Biological Activity
Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate (CAS Number: 870244-28-3) is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the synthesis, biological evaluation, and mechanistic insights into the compound's activity against various cancer cell lines.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the bromination of thieno[2,3-C]pyridine derivatives followed by esterification processes. Detailed synthetic routes can be found in specialized chemical literature and patents.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The evaluation was conducted using the MTT assay to determine the IC50 values (the concentration required to inhibit cell growth by 50%).
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 1.1 |
| L1210 (Leukemia) | 2.8 |
| CEM (Leukemia) | 2.3 |
| K562 (Leukemia) | 0.75 |
These results indicate that this compound exhibits significant cytotoxicity against cancer cells, particularly HeLa and K562 cells, suggesting selective targeting of malignant cells over normal cells .
The mechanism through which this compound exerts its biological activity appears to involve disruption of the cell cycle, specifically affecting the G2/M phase transition. This was evidenced by an increase in G2/M-phase cells upon treatment with the compound, indicating its role as a tubulin assembly inhibitor .
Selectivity and Safety Profile
In vitro studies on normal human peripheral blood mononuclear cells (PBMCs) showed that the compound did not significantly affect cell viability at concentrations above 20 μM. This suggests a favorable safety profile with selective action against cancerous cells .
Case Studies and Research Findings
-
Study on Antitubulin Agents :
A series of compounds related to thieno[2,3-C]pyridine were evaluated for their antitubulin properties. This compound demonstrated potent activity comparable to known antitubulin agents like CA-4 . -
Impact on Cell Cycle :
The compound's effect on cell cycle distribution was assessed using flow cytometry, revealing a dose-dependent increase in G2/M-phase cells, confirming its role as a mitotic inhibitor .
Q & A
Q. Data Contradictions :
- Microwave-assisted synthesis (140°C, 2 minutes) may improve reaction efficiency compared to traditional heating, as seen in analogous bromopyridine syntheses (89.4% yield) . However, microwave conditions can lead to decomposition if reaction times are not tightly controlled.
How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
Basic Research Question
- ¹H NMR :
- ¹³C NMR :
- Mass Spectrometry :
Q. Validation :
- Compare experimental data with computational predictions (DFT calculations) to resolve ambiguities in overlapping signals .
What challenges arise in optimizing Suzuki-Miyaura cross-coupling reactions using the bromine substituent in this compound?
Advanced Research Question
The bromine atom at position 4 serves as a leaving group, but steric hindrance from the adjacent methyl group and thieno ring can reduce catalytic efficiency. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for bulky substrates, as seen in analogous pyridine couplings (e.g., 89.4% yield using Pd catalysts) .
- Solvent Effects : Dioxane/water mixtures enhance solubility and stabilize the transition state compared to THF .
- Base Optimization : K₂CO₃ or Cs₂CO₃ minimizes side reactions (e.g., ester hydrolysis) while maintaining pH > 9 .
Q. Data Limitations :
- Competitive C-Br bond cleavage under basic conditions may generate undesired byproducts, requiring careful monitoring via TLC or LC-MS .
How can the biological activity of this compound be evaluated in cancer cell lines?
Advanced Research Question
- In Vitro Assays :
- Use HepG2 (hepatocellular carcinoma) cells for cytotoxicity screening (MTT assay), following protocols from analogous thienopyridine derivatives .
- IC₅₀ values can be compared to reference compounds (e.g., sorafenib) to assess potency.
- Mechanistic Studies :
- Flow cytometry to analyze cell cycle arrest (e.g., G1/S phase blockage) .
- Western blotting for apoptosis markers (e.g., caspase-3 activation).
Q. Contradictions :
- Derivatives with electron-withdrawing groups (e.g., Br) may exhibit higher cytotoxicity but lower solubility, necessitating formulation optimization .
What purification strategies are effective for isolating this compound from reaction mixtures?
Basic Research Question
- Column Chromatography :
- Use silica gel with ethyl acetate/hexane gradients (5:95 to 50:50 v/v) to separate brominated byproducts .
- Monitor fractions via TLC (Rf ~0.4 in 30% ethyl acetate/hexane).
- Recrystallization :
- Dissolve crude product in hot methanol and cool to −20°C for crystal formation .
- HPLC :
Q. Challenges :
How does the stability of this compound vary under different storage conditions?
Basic Research Question
- Thermal Stability :
- Light Sensitivity :
- Protect from UV light to prevent bromine dissociation (use amber vials) .
- Hydrolytic Stability :
Q. Data Gaps :
- Long-term stability data under cryogenic conditions (−80°C) are lacking; conduct accelerated aging studies .
What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT Calculations :
- Molecular Dynamics :
- Simulate solvent effects (e.g., DMF vs. DMSO) on transition-state energetics .
Q. Validation :
- Compare predicted reaction pathways with experimental outcomes (e.g., SNAr vs. radical mechanisms) .
How can structural modifications enhance the pharmacological profile of this compound?
Advanced Research Question
- Bioisosteric Replacement :
- Substitute bromine with CF₃ or CN to improve metabolic stability while retaining electronic effects .
- Ester Hydrolysis Resistance :
- Solubility Enhancement :
Q. Case Study :
- Analogues with 4-ethylpyridin-3-yl substitutions showed improved bioavailability in preclinical models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
